molecular formula C24H24FN3O B2710596 N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide CAS No. 478079-65-1

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide

Cat. No.: B2710596
CAS No.: 478079-65-1
M. Wt: 389.474
InChI Key: CXQUJROBRPVWRV-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide ( 478079-65-1) is a chemical compound with the molecular formula C24H24FN3O and a molecular weight of 389.47 g/mol . This phenylacetamide derivative is a research chemical of interest in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents. Compounds within this structural class, featuring a 4-phenylpiperazine moiety, have been investigated as key pharmacophores for targeting neurotransmitter receptors . Research on closely related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide analogs has demonstrated significant anticonvulsant activity in preclinical models, specifically in the maximal electroshock (MES) test, which is a standard model for identifying compounds that prevent the spread of seizure activity . Furthermore, the 4-phenylpiperazine template is recognized in the scientific literature as a privileged structure for designing ligands with high affinity and selectivity for dopamine receptor subtypes, such as the D3 receptor, which is a target for neuropsychiatric disorders and addiction . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O/c25-22-18-20(26-24(29)17-19-7-3-1-4-8-19)11-12-23(22)28-15-13-27(14-16-28)21-9-5-2-6-10-21/h1-12,18H,13-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQUJROBRPVWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)NC(=O)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide as an anticancer agent. The compound has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Case Study:
In a study evaluating the compound's efficacy against human tumor cells, it exhibited significant cytotoxic effects with an average growth inhibition rate (GI50) of approximately 15 μM across multiple cancer types. The structure-activity relationship (SAR) analysis indicated that modifications in the phenylpiperazine moiety could enhance its anticancer potency .

Antitubercular Activity

The compound has been explored for its antitubercular properties as part of a broader search for new treatments against Mycobacterium tuberculosis.

Research Findings:
A series of derivatives related to the compound were synthesized and tested for their activity against M. tuberculosis H37Rv. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL, indicating strong potential as an antitubercular agent. The SAR analysis suggested that structural modifications could lead to improved activity and selectivity against resistant strains .

Compound NameBiological ActivityMIC (μg/mL)GI50 (μM)Notes
This compoundAnticancerN/A15Effective against various tumor cell lines
Derivative AAntitubercular4N/APotent against M. tuberculosis H37Rv
Derivative BAntitubercular16N/AHigher activity with specific substitutions

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Features

The compound’s key structural elements include:

  • Fluorine atom : Enhances metabolic stability and lipophilicity.
  • Phenylpiperazine group : May influence receptor binding (e.g., serotonin or dopamine receptors).
  • Phenylacetamide backbone : Common in bioactive molecules, contributing to structural rigidity.

Table 1: Structural Comparison of Analogous Compounds

Compound Name Substituents/Features Molecular Formula (Calculated) Key Differences vs. Target Compound Reference ID
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide (Target) 3-fluoro, 4-phenylpiperazine, phenylacetamide C₂₅H₂₅FN₃O Reference compound -
Acetamide, N-[(2S)-3-amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]- (ACI-INT-866) 3-fluoro, 4-morpholinyl, amino-hydroxypropyl substituent C₁₉H₂₅FN₃O₃ Morpholinyl instead of phenylpiperazine; polar side chain
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-chlorophenyl, thiazol ring, morpholino group C₁₅H₁₇ClN₃O₂S Thiazol ring replaces phenylacetamide; Cl substituent
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc-protected piperazine, acetic acid C₂₁H₂₁N₂O₄ Acidic group instead of acetamide; Fmoc protection
N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide 4-fluorobenzyl, spiro-diazaspiro ring C₂₁H₂₄FN₃O₃ Spiro ring system; fluorobenzyl substituent
Physicochemical and Pharmacokinetic Insights
  • Metabolic Stability: Fluorine substitution (common in target and ACI-INT-866) reduces oxidative metabolism, improving half-life versus non-fluorinated analogs .
  • Solubility : Thiazol-containing analogs (e.g., ) may exhibit higher aqueous solubility due to heteroaromatic rings, whereas the target’s phenyl groups could reduce solubility.

Biological Activity

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H22FN3C_{19}H_{22}FN_3 and a molecular weight of 321.39 g/mol. Its structure includes a piperazine ring, which is known for enhancing the pharmacological profile of various drug candidates. The presence of a fluorine atom and phenyl groups contributes to its lipophilicity and potential receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine derivative followed by acetamide coupling. The synthetic route often aims to optimize yield and purity while ensuring that the bioactive conformations are preserved.

Antimicrobial Properties

Research indicates that derivatives of phenylacetamides exhibit antimicrobial activity. For instance, studies have shown that related compounds demonstrate significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL for various derivatives . The presence of specific substituents, such as fluorine or nitro groups, can enhance this activity.

Anticancer Activity

This compound has been evaluated for anticancer properties. In vitro studies have shown that certain phenylacetamide derivatives exhibit cytotoxic effects against prostate cancer cell lines (PC3), with IC50 values indicating effective inhibition compared to standard chemotherapeutics like imatinib .

Neuroprotective Effects

Some studies suggest that compounds similar to this compound may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where modulation of neurotransmitter systems is crucial .

Case Study 1: Antitubercular Activity

A study synthesized several derivatives based on the phenoxy-N-phenylacetamide scaffold, including this compound. The most potent derivative exhibited an MIC value of 4 μg/mL against both wild-type and rifampicin-resistant strains of M. tuberculosis, indicating its potential as a lead compound for further development .

CompoundMIC (μg/mL)Activity Against
3m4M. tuberculosis H37Rv
3e64M. tuberculosis H37Rv
3d16Rifampicin-resistant strains

Case Study 2: Anticancer Evaluation

In another study focusing on anticancer activity, derivatives including this compound were assessed against prostate cancer cell lines. The results showed varying degrees of cytotoxicity, with some compounds exhibiting IC50 values significantly lower than traditional chemotherapeutics .

CompoundCell LineIC50 (μM)
2bPC352
2cPC380
ImatinibPC340

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide, and what critical parameters influence reaction yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a similar acetamide derivative was prepared by reacting a fluorophenyl-piperazine intermediate with 2-phenylacetyl chloride under reflux in anhydrous dichloromethane, achieving a 65% yield after purification by column chromatography and recrystallization . Key parameters include:

  • Catalyst selection : Use of triethylamine or DMAP to enhance acylation efficiency.
  • Temperature control : Maintaining reflux conditions (~40–60°C) to prevent side reactions.
  • Purification : HPLC or preparative TLC to isolate the product (purity >95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of the piperazinyl group (δ 2.5–3.5 ppm for N–CH2_2), fluorophenyl protons (δ 6.8–7.2 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 433.18 (calculated for C24_{24}H21_{21}F2_2N3_3O) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions in activity (e.g., kinase inhibition vs. no observed efficacy) may arise from assay conditions or compound stability. To address this:

  • Dose-Response Analysis : Perform IC50_{50} assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Metabolic Stability Testing : Use liver microsome assays to rule out rapid degradation in certain models .
  • Target Validation : CRISPR knockout of suspected targets (e.g., EGFR mutants) can confirm mechanism-specific effects .

Q. How can in silico modeling guide the optimization of this compound for enhanced target specificity?

  • Methodological Answer : Computational approaches include:

  • Molecular Docking : Simulate binding to EGFR L858R/T790M mutants using AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with Met793) .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity to prioritize analogs with trifluoromethyl groups for improved lipophilicity .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon modifying the piperazine ring, reducing off-target interactions .

Q. What experimental designs are recommended for evaluating the pharmacokinetic (PK) profile of this compound in preclinical models?

  • Methodological Answer : A tiered PK approach is advised:

  • In Vitro ADME : Assess solubility (shake-flask method), plasma protein binding (ultrafiltration), and CYP450 inhibition (fluorometric assays) .
  • In Vivo Studies : Administer 10 mg/kg intravenously/orally to rodents, with serial blood sampling over 24h. Analyze plasma via LC-MS/MS to calculate AUC, t1/2_{1/2}, and bioavailability .
  • Tissue Distribution : Use whole-body autoradiography to quantify accumulation in target organs (e.g., lung or liver) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer : Common pitfalls include poor bioavailability or off-target effects. Mitigation strategies:

  • Prodrug Design : Introduce phosphate or ester groups to enhance solubility and absorption .
  • Pharmacodynamic Biomarkers : Measure target engagement in vivo (e.g., phospho-EGFR levels in tumor biopsies) .
  • Species-Specific Metabolism : Compare metabolite profiles in human vs. rodent hepatocytes to identify divergent degradation pathways .

Structural-Activity Relationship (SAR) Studies

Q. Which structural modifications of this compound are most likely to improve its metabolic stability?

  • Methodological Answer : SAR insights from analogous compounds suggest:

  • Fluorine Substitution : Para-fluoro groups reduce oxidative metabolism by cytochrome P450 enzymes .
  • Piperazine Modifications : Replace phenylpiperazine with morpholine to decrease CYP3A4-mediated N-dealkylation .
  • Acetamide Branching : Introduce methyl groups adjacent to the carbonyl to sterically hinder esterase cleavage .

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